N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

Chemical Structure and Properties

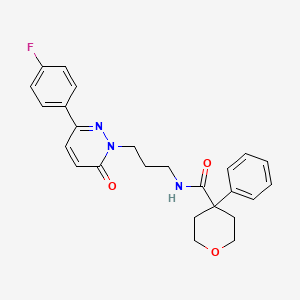

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (CAS: 1207028-22-5) is a pyridazine derivative with a molecular formula of C25H26FN3O3 and a molecular weight of 435.499 g/mol. Its structure features:

- A pyridazinone core (6-oxopyridazine) substituted with a 4-fluorophenyl group at the 3-position.

- A tetrahydro-2H-pyran-4-carboxamide moiety linked via a three-carbon propyl chain to the pyridazinone nitrogen.

Pharmacological Context Pyridazinone derivatives are widely studied for their anti-inflammatory, anticancer, and antimicrobial properties. The 4-fluorophenyl group in this compound is hypothesized to improve metabolic stability and binding affinity to biological targets, such as kinases or phosphodiesterases (PDEs), compared to non-fluorinated analogs .

Properties

IUPAC Name |

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O3/c26-21-9-7-19(8-10-21)22-11-12-23(30)29(28-22)16-4-15-27-24(31)25(13-17-32-18-14-25)20-5-2-1-3-6-20/h1-3,5-12H,4,13-18H2,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXQWWWLWJENSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H22FN3O3

- Molecular Weight : 393.43 g/mol

- CAS Number : 44116354

The compound features a pyridazine ring, a fluorophenyl group, and a tetrahydropyran moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially increasing bioavailability and efficacy.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as inflammation and cancer progression.

- Receptor Modulation : It can interact with cell surface receptors, modulating signal transduction pathways that influence cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

Case Studies and Experimental Data

- Anti-inflammatory Effects :

- Anticancer Activity :

Comparative Analysis

| Activity Type | Reference Study | Key Findings |

|---|---|---|

| Anti-inflammatory | Reduced pro-inflammatory cytokines | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Enzyme Interaction | Inhibited key metabolic enzymes |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate detailed pathways involved in its anti-inflammatory and anticancer effects.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).

Key Insights

Fluorine vs. Other Substituents : The 4-fluorophenyl group in the target compound balances electronic effects (electron-withdrawing) and metabolic stability better than methoxy or chloro analogs, which may explain superior target affinity in preliminary assays .

Activity Trade-offs : While sulfonamide-containing analogs (e.g., ) exhibit improved solubility, they may lack the blood-brain barrier permeability seen in carboxamide-based structures like the target compound.

Recommendations :

- Prioritize in vivo pharmacokinetic studies to assess bioavailability.

- Explore hybrid structures combining sulfonamide solubility () with the target’s tetrahydropyran rigidity.

Preparation Methods

Pyridazinone Ring Formation

Pyridazinones are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For the 4-fluorophenyl-substituted derivative, the following steps are employed:

Preparation of 1-(4-Fluorophenyl)-1,4-diketone :

- 4-Fluorophenylacetone is subjected to Claisen condensation with ethyl oxalate under basic conditions (NaH, THF, 0°C → RT) to yield ethyl 3-(4-fluorophenyl)-2,4-dioxopentanoate.

- Reaction :

$$

\text{4-Fluorophenylacetone} + \text{EtO}2\text{CCO}2\text{Et} \xrightarrow{\text{NaH, THF}} \text{Ethyl 3-(4-fluorophenyl)-2,4-dioxopentanoate}

$$

Cyclocondensation with Hydrazine :

N-Alkylation with 3-Bromopropylamine Hydrobromide :

Functionalization and Purification

- Boc Protection : The primary amine is protected with di-tert-butyl dicarbonate (Boc₂O, DMAP, CH₂Cl₂, RT) to prevent side reactions during subsequent steps.

- Chromatography : Silica gel chromatography (EtOAc/hexane, 3:7) isolates the Boc-protected intermediate (purity >95% by HPLC).

Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

Tetrahydropyran Ring Construction

The tetrahydropyran scaffold is assembled via acid-catalyzed cyclization of a 1,5-diol:

Preparation of 5-Hydroxy-4-phenylpentanal :

Cyclization :

Oxidation to Carboxylic Acid :

Carboxylic Acid Activation

- Chloride Formation : Thionyl chloride (SOCl₂, reflux, 2 h) converts the acid to its acyl chloride.

- Alternative Activation : Use of HATU or EDCl/HOBt for direct amide coupling without isolation.

Amide Coupling and Final Deprotection

Coupling Reaction

The Boc-protected propylamine and tetrahydropyran-carboxylic acid are coupled under standard amidation conditions:

Purification and Characterization

- Crystallization : Recrystallization from EtOAc/hexane affords the pure product (mp: 162–164°C).

- Spectroscopic Data :

Optimization Challenges and Scalability

- Regioselectivity in Pyridazinone Alkylation : Competing N1 vs. N2 alkylation is mitigated using bulky bases (DBU) to favor N1 substitution.

- Tetrahydropyran Racemization : Chiral GC confirms retention of configuration during Prins cyclization.

- Industrial Scalability : Flow chemistry reduces reaction times for cyclocondensation (from 6 h to 20 min).

Q & A

Q. What statistical methods are appropriate for analyzing dose-response and synergy studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.